![molecular formula C11H12O4 B2783547 2-(2-Oxopropyl)phenoxyacetic acid CAS No. 412962-61-9](/img/structure/B2783547.png)
2-(2-Oxopropyl)phenoxyacetic acid
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Overview
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “2-(2-Oxopropyl)phenoxyacetic acid”, a general method for synthesizing phenoxyacetic acid derivatives involves mixing the salt compound of phenol or methyl phenol with the salt compound of chloroacetic acid, adding the mixture to a solvent, and heating for reaction .Molecular Structure Analysis
The molecular structure analysis of similar compounds like 4-methyl-phenoxyacetic acid (4MPA), 4-acetyl-phenoxyacetic acid (4APA) and 4-tert-butyl-phenoxyacetic acid (4TBPA) have been computed using density functional theory (DFT) method with 6–311++G (d,p) basis set .Chemical Reactions Analysis
Phenoxyacetic acid and its derivatives have broad-spectrum antimicrobial activity against bacteria, yeasts, and mold . The band gap energy of HOMO and LUMO depicts the charge transfer interactions occurring within the molecules .Physical And Chemical Properties Analysis
Phenoxyacetic acid is a white or clear crystalline compound at room temperature. When impure, it can appear to be a light tan to brown. The compound has a solubility in water of 12 g/L and is highly soluble in organic solvents including ethanol, diethyl ether and benzene .Mechanism of Action
Phenoxyacetic acid derivatives act by mimicking the auxin growth hormone indoleacetic acid (IAA). When sprayed on broad-leaf plants they induce rapid, uncontrolled growth (“growing to death”) . Phenoxyethanol has antibacterial properties and is effective against strains of Pseudomonas aeruginosa even in the presence of 20% serum .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[2-(2-oxopropyl)phenoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-8(12)6-9-4-2-3-5-10(9)15-7-11(13)14/h2-5H,6-7H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNEYTRRUROUDSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC=CC=C1OCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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